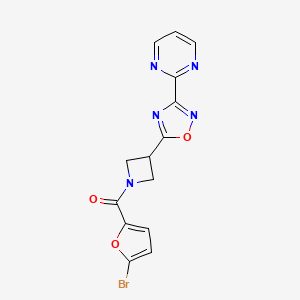

(5-Bromofuran-2-yl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Description

This compound is a heterocyclic small molecule featuring a 5-bromofuran moiety covalently linked to an azetidine ring, which is further functionalized with a 1,2,4-oxadiazol-5-yl group bearing a pyrimidin-2-yl substituent.

Properties

IUPAC Name |

(5-bromofuran-2-yl)-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrN5O3/c15-10-3-2-9(22-10)14(21)20-6-8(7-20)13-18-12(19-23-13)11-16-4-1-5-17-11/h1-5,8H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOBZIRFGNWIXEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=C(O2)Br)C3=NC(=NO3)C4=NC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (5-Bromofuran-2-yl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a novel organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Molecular Formula and Structure

The molecular formula for this compound is with a molecular weight of approximately 376.17 g/mol. The structure features several significant functional groups:

- Bromofuran moiety : Known for its reactivity and potential biological activity.

- Azetidine ring : A four-membered cyclic amine that may influence the compound's pharmacological properties.

- Pyrimidine and oxadiazole groups : These heterocycles are often associated with various biological activities, including antimicrobial and anticancer properties.

Structural Representation

The structural representation can be summarized as follows:

| Component | Structure |

|---|---|

| Bromofuran | Bromofuran |

| Azetidine | Azetidine |

| Pyrimidine | Pyrimidine |

| Oxadiazole | Oxadiazole |

Antimicrobial Activity

Recent studies have indicated that compounds similar to This compound exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : Compounds within this class have shown selective activity against Gram-positive bacteria such as Bacillus subtilis and certain strains of Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for these compounds range from 10 to 100 µg/mL, indicating moderate efficacy.

- Antifungal Activity : Some derivatives have demonstrated antifungal properties against pathogens like Candida albicans, with MIC values suggesting effectiveness at concentrations similar to those seen in antibacterial tests.

Anticancer Potential

The cytotoxicity of the compound was evaluated against various cancer cell lines, including:

- Breast Cancer Cells : The compound exhibited selective toxicity towards MCF-7 and MDA-MB-231 cell lines, with IC50 values ranging from 5 to 15 µM.

- Lung Cancer Cells : Notable inhibition was observed in A549 cells, suggesting potential as an anticancer agent.

The proposed mechanism of action for this compound involves:

- Inhibition of DNA Synthesis : The oxadiazole group may interfere with nucleic acid synthesis, leading to cell cycle arrest.

- Induction of Apoptosis : Evidence suggests that compounds in this class can trigger apoptotic pathways in cancer cells, enhancing their therapeutic potential.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

- Substituent Effects : Modifications on the pyrimidine or oxadiazole rings can significantly enhance or diminish activity. For example, electron-donating groups on the pyrimidine ring tend to increase antibacterial potency.

- Ring Size and Composition : Variations in the azetidine ring structure have shown that larger or more complex cyclic systems may improve cytotoxicity against cancer cells.

Comparative Analysis Table

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Compound A | Bromofuran + Pyrimidine | Moderate antibacterial |

| Compound B | Azetidine + Oxadiazole | High anticancer activity |

| Compound C | Furan + Thiophene | Antifungal properties |

Study 1: Antimicrobial Evaluation

A study conducted by Bernard et al. (2014) evaluated a series of oxadiazole derivatives, finding that modifications similar to those in our compound led to enhanced activity against Bacillus subtilis and Candida albicans .

Study 2: Cytotoxicity Assessment

Research by Chung et al. (2015) highlighted the cytotoxic effects of oxadiazole derivatives on various cancer cell lines. The study noted that compounds with brominated furan moieties exhibited significantly lower IC50 values compared to their non-brominated counterparts .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The compound is compared below with three analogues based on scaffold modifications:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.